Critical Influence of the 5-Methyl Group on Predicted Lipophilicity vs. Des-Methyl Analog
The 5-methyl substituent on the triazole ring increases the predicted lipophilicity by approximately 0.6 log units relative to the des-methyl analog, 3-(4-bromo-1H-1,2,3-triazol-1-yl)-2-fluoropyridine. The target compound has a computed XLogP3 of 2.1 [1], while the des-methyl variant (CID 132371484, CAS 2155840-07-4) has a computed XLogP3 of approximately 1.5 [2]. This difference is substantial for passive membrane permeability and CYP450 susceptibility in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-fluoropyridine (des-methyl analog): XLogP3 ≈ 1.5 |
| Quantified Difference | Δ XLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1][2] |
Why This Matters
A ΔlogP of 0.6 can translate to a ~4-fold difference in membrane permeability (based on Lipinski's rule-of-five trends), impacting oral bioavailability and intracellular target engagement in cellular assays.
- [1] PubChem CID 118995167, 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine, Computed Properties. View Source
- [2] PubChem CID 132371484, 3-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-fluoropyridine, Computed Properties. View Source
